3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole
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Overview
Description
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that contains both bromomethyl and trifluoromethyl functional groups. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic substitution reactions may yield new brominated derivatives, while radical reactions may produce trifluoromethylated compounds .
Scientific Research Applications
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds with target molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole include other trifluoromethylated oxazoles and bromomethylated heterocycles. Examples include:
- 3-(bromomethyl)-5-(trifluoromethyl)-1,2-thiazole
- 3-(bromomethyl)-5-(trifluoromethyl)-1,2-imidazole
Uniqueness
The uniqueness of this compound lies in its combination of bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
861135-68-4 |
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Molecular Formula |
C5H3BrF3NO |
Molecular Weight |
229.98 g/mol |
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2 |
InChI Key |
MROPCOIWGYJMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CBr)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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